molecular formula C17H21N5O3S B5543987 (4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5543987
M. Wt: 375.4 g/mol
InChI Key: DMODCHHTKNDCFC-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic compounds like this one often involves multi-step reactions that require precision and careful selection of reagents and conditions to achieve the desired product. Methods such as one-pot multi-component reactions (MCRs) in aqueous media have been highlighted for their efficiency and compliance with green chemistry principles, offering high yields and shorter reaction times for the synthesis of complex molecules like pyran, pyrazole, and phthalazine derivatives (Khazaei et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is intricately related to their reactivity and potential applications. Studies involving X-ray diffraction and NMR spectroscopy are essential for confirming the geometry and stereochemistry of the synthesized molecules. For instance, the structure and peculiarities of multi-component synthesis leading to various derivatives have been explored to understand the reaction mechanisms and selectivity (Lega et al., 2016).

Chemical Reactions and Properties

The reactivity of this compound can be demonstrated through its involvement in different chemical reactions, such as coupling reactions, cyclization, and interactions with various reagents to form new heterocyclic derivatives. These reactions not only expand the chemical space but also allow the exploration of novel properties and potential applications of the synthesized molecules (Salem et al., 2016).

Scientific Research Applications

Catalytic Synthesis

The compound has been used as a catalyst in the synthesis of diverse chemical structures. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a related compound, has been utilized as an efficient catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, highlighting its role in facilitating multi-component reactions in mild conditions (Khazaei et al., 2015).

Synthesis of Novel Compounds with Antiviral Activity

Another area of application is the synthesis of novel compounds with potential antiviral activities. For example, benzamide-based 5-aminopyrazoles and related derivatives were synthesized, showing significant anti-influenza A virus activity (Hebishy et al., 2020). This demonstrates the compound's utility in creating new molecules with potential therapeutic benefits.

Development of Antimicrobial Agents

The compound also serves as a precursor in the development of antimicrobial agents. Research involving the synthesis of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones indicated their promising antibacterial and antifungal properties (Elgemeie et al., 2017). This underlines the compound's potential in contributing to the development of new antimicrobial drugs.

Antibacterial and Antifungal Synthesis

Research into synthesizing pyrazoline and pyrazole derivatives has highlighted their antibacterial and antifungal activity. Such studies demonstrate the utility of the compound in creating derivatives with specific biological activities (Hassan, 2013).

Synthesis of Nitrogen-Bridged Compounds

The compound has been involved in synthesizing nitrogen-bridged compounds, like nitrogen-bridged purine-like C-nucleosides, which are important in medicinal chemistry (Khadem et al., 1989).

Mechanism of Action

Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-2-20-6-7-22(16-10-26(24,25)9-15(16)20)17(23)13-4-3-5-14(8-13)21-11-18-19-12-21/h3-5,8,11-12,15-16H,2,6-7,9-10H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMODCHHTKNDCFC-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.